
Ethyl 2-(thiophene-2-carboxamido)acetate
Vue d'ensemble
Description
Ethyl 2-(thiophene-2-carboxamido)acetate is a chemical compound with the molecular formula C9H11NO3S . It is used in the preparation of various compounds and has been the subject of numerous scientific studies .
Synthesis Analysis
The synthesis of thiophene derivatives, including Ethyl 2-(thiophene-2-carboxamido)acetate, has been a topic of interest in recent scientific literature . Various strategies have been employed, including heterocyclization of different substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .Molecular Structure Analysis
The molecular structure of Ethyl 2-(thiophene-2-carboxamido)acetate consists of nine carbon atoms, eleven hydrogen atoms, one nitrogen atom, three oxygen atoms, and one sulfur atom . The molecular weight of this compound is 213.26 g/mol.Chemical Reactions Analysis
Thiophene derivatives, including Ethyl 2-(thiophene-2-carboxamido)acetate, are involved in various chemical reactions. For instance, the condensation reaction of thioglycolic acid derivatives with α,β-acetylenic ester under basic conditions generates 3-hydroxy-2-thiophene carboxylic acid derivatives .Physical And Chemical Properties Analysis
Ethyl 2-(thiophene-2-carboxamido)acetate is a compound with a molecular weight of 213.26 g/mol. More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the retrieved sources.Applications De Recherche Scientifique
Synthesis and Reactivity
Synthesis of 2-amino-3-carboxamide derivatives of thiophene : Ethyl 2-(thiophene-2-carboxamido)acetate is used in the efficient formation of 2-amino-3-carboxamide derivatives of thiophene through a four-component process involving ethyl cyanoacetate, an α-methylene carbonyl compound, a primary or secondary amine, and elemental sulfur (Abaee & Cheraghi, 2013).
Synthesis of luminescent thiophenes : It is used in a three-component synthesis to produce 2,4-disubstituted thiophene 5-carboxylates, which are highly luminescent (Teiber & Müller, 2012).
Heterocyclic syntheses : Ethyl 2-(thiophene-2-carboxamido)acetate is used in the preparation of various polyfunctionally substituted pyran, pyridine, and pyridazine derivatives (Mohareb et al., 2004).
Applications in Material Science
- Fluorescence and dyeing properties : This compound is used in the synthesis of novel styryl dyes, exhibiting unique fluorescence and dyeing properties on polyester (Rangnekar & Sabnis, 2007).
Chemical Structure Analysis
Molecular structure investigation : The molecular geometry and associated interactions in compounds containing ethyl 2-(thiophene-2-carboxamido)acetate are investigated using single crystal X-ray diffraction, contributing to the understanding of its molecular structure (Dey et al., 2012).
Computational study : The compound's molecular structure has also been the subject of computational studies, helping to understand its properties at the molecular level (Prasanth et al., 2015).
Biomedical Research
Antimicrobial activity : Ethyl 2-(thiophene-2-carboxamido)acetate derivatives show potential in antimicrobial applications. For example, Schiff bases of thiophenes synthesized using Gewald reaction have been screened for antimicrobial activity (Arora et al., 2013).
Anti-rheumatic potential : Derivatives of this compound have exhibited significant antioxidant, analgesic, and anti-rheumatic effects in in vivo models (Sherif & Hosny, 2014).
Orientations Futures
Thiophene derivatives, including Ethyl 2-(thiophene-2-carboxamido)acetate, continue to be a topic of interest in scientific research due to their potential biological activities and their role in the synthesis of advanced compounds . Future research may focus on exploring these properties further and developing new synthesis methods.
Propriétés
IUPAC Name |
ethyl 2-(thiophene-2-carbonylamino)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3S/c1-2-13-8(11)6-10-9(12)7-4-3-5-14-7/h3-5H,2,6H2,1H3,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXQPNHJALVNVJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(=O)C1=CC=CS1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70364969 | |
| Record name | Ethyl N-(thiophene-2-carbonyl)glycinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70364969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(thiophene-2-carboxamido)acetate | |
CAS RN |
39978-25-1 | |
| Record name | Ethyl N-(thiophene-2-carbonyl)glycinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70364969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

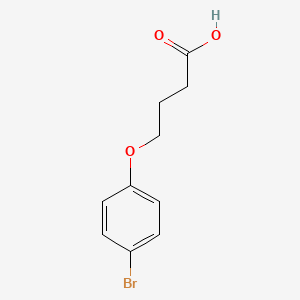
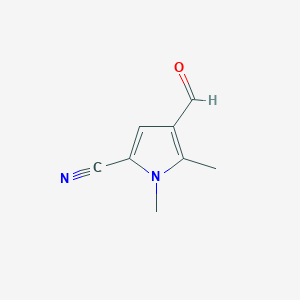
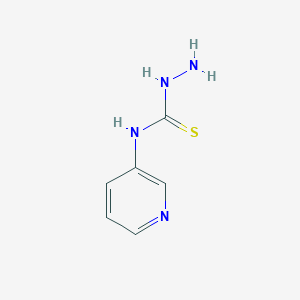

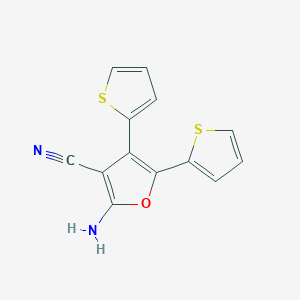

![1'-Benzylspiro[chroman-2,4'-piperidin]-4-one](/img/structure/B1271121.png)
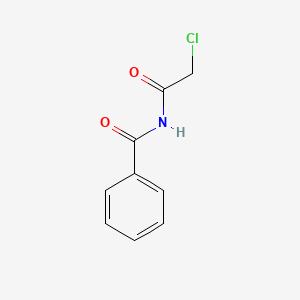
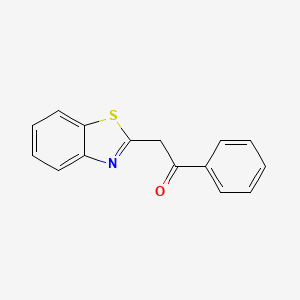

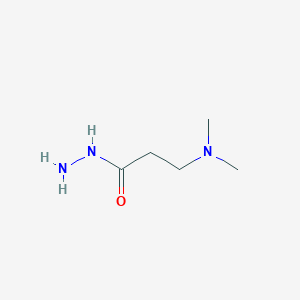

![5-Isopropyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B1271158.png)
![N-[(5-bromothien-2-yl)methyl]-N-methylamine](/img/structure/B1271160.png)